![molecular formula C16H15ClO B1614047 4'-Chloro-3-(2-methylphenyl)propiophenone CAS No. 898789-44-1](/img/structure/B1614047.png)
4'-Chloro-3-(2-methylphenyl)propiophenone
Overview
Description
4’-Chloro-3-(2-methylphenyl)propiophenone is a chemical compound with the CAS Number: 898789-44-1. It has a linear formula of C16H15ClO . The compound has a molecular weight of 258.75 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(4-chlorophenyl)-3-(2-methylphenyl)-1-propanone . The InChI code is 1S/C16H15ClO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-7,9-10H,8,11H2,1H3 .Scientific Research Applications
Transformation in Treatment Processes
A study highlighted the transformation characteristics and genotoxicity changes of benzophenone-type UV filters, including chlorinated benzoquinones and polycyclic aromatic hydrocarbons formed during the chlorination disinfection process in swimming pool water. This research is significant for understanding the potential ecological and health risks associated with chlorination disinfection processes (Sun et al., 2019).
Synthesis and Characterization of Novel Materials
Research on the synthesis of new copolymers containing azobenzene units has been conducted to explore their thermal, optical, and electrochemical properties. Such materials have potential applications in various technological fields due to their unique properties (Tapia et al., 2010).
Environmental Contaminants and Detection
Studies have also focused on the detection of environmental pollutants, such as the development of a voltammetric sensor for the determination of 2-phenylphenol, a water pollutant. This research contributes to the field of environmental monitoring and pollution control (Karimi-Maleh et al., 2019).
Mechanism of Action
Target of Action
It is known that this compound is a synthetic cathinone . Synthetic cathinones are known to act on the central nervous system, affecting the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine .
Mode of Action
Based on its classification as a synthetic cathinone, it is likely that it interacts with neurotransmitter transporters in the brain, inhibiting the reuptake of dopamine, serotonin, and norepinephrine . This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to heightened neuronal activity.
Biochemical Pathways
Synthetic cathinones are known to affect the monoaminergic system, impacting the signaling pathways of dopamine, serotonin, and norepinephrine .
Pharmacokinetics
Synthetic cathinones are generally known to have a rapid onset of action and short duration of effects, suggesting quick absorption and metabolism .
Result of Action
This can result in various psychoactive effects, including euphoria, increased alertness, and heightened sensory perception .
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2-methylphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-7,9-10H,8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRBQOSKZABFED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644019 | |
Record name | 1-(4-Chlorophenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-3-(2-methylphenyl)propiophenone | |
CAS RN |
898789-44-1 | |
Record name | 1-(4-Chlorophenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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